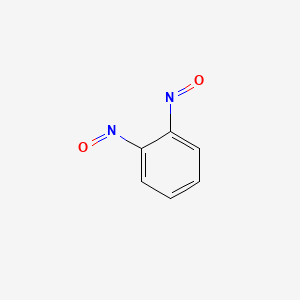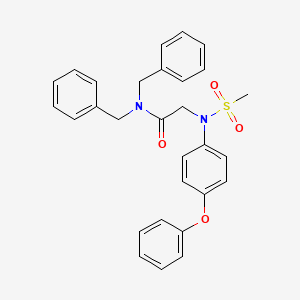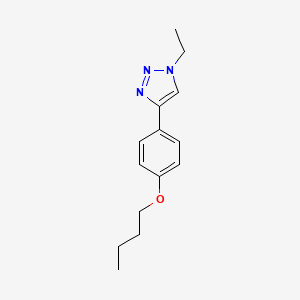
1,2-Dinitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dinitrosobenzene is an organic compound with the chemical formula C6H4N2O2. It is one of the three isomers of dinitrosobenzene, the others being 1,3-dinitrosobenzene and 1,4-dinitrosobenzene. This compound is characterized by the presence of two nitroso groups (-NO) attached to adjacent carbon atoms on a benzene ring. It appears as a white or colorless solid and is soluble in organic solvents .
Méthodes De Préparation
1,2-Dinitrosobenzene can be synthesized through various methods. One common method involves the diazotization of 2-nitroaniline followed by treatment with sodium nitrite in the presence of a copper catalyst . Another method includes the photolysis of benzofurazan 1-oxide and 2-nitrophenyl azide in argon matrices at low temperatures . Industrial production methods may involve the use of wet materials, where phenol is added to an aqueous solution of sodium nitrite and sodium hydroxide, followed by a series of reactions to obtain the final product .
Analyse Des Réactions Chimiques
1,2-Dinitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amino derivatives.
Substitution: It can participate in electrophilic substitution reactions due to the presence of nitroso groups.
Common reagents used in these reactions include sodium nitrite, copper catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Dinitrosobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a modifier in adhesives and other industrial products to enhance their properties.
Mécanisme D'action
The mechanism of action of 1,2-dinitrosobenzene involves its interaction with molecular targets through its nitroso groups. These interactions can lead to the formation of azomethine groups and additional intermolecular interactions, which can affect the properties of the compounds it interacts with . The specific pathways and molecular targets depend on the context of its use and the conditions under which it is applied.
Comparaison Avec Des Composés Similaires
1,2-Dinitrosobenzene can be compared with other nitrosoaromatic compounds such as:
1,3-Dinitrosobenzene: Another isomer with nitroso groups at the 1 and 3 positions.
1,4-Dinitrosobenzene: An isomer with nitroso groups at the 1 and 4 positions.
Nitrosobenzene: A simpler compound with a single nitroso group attached to the benzene ring.
This compound is unique due to the specific positioning of its nitroso groups, which influences its reactivity and the types of reactions it can undergo .
Propriétés
Numéro CAS |
7617-57-4 |
|---|---|
Formule moléculaire |
C6H4N2O2 |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
1,2-dinitrosobenzene |
InChI |
InChI=1S/C6H4N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4H |
Clé InChI |
XYLFFOSVQCBSDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=O)N=O |
Description physique |
Dinitrosobenzene appears as a yellow crystalline solid. Soluble in benzene. Toxic by inhalation and ingestion skin absorption. A strong irritant. Primary hazard is fire with a minor blast or projection hazard, but not a mass explosion hazard. May explode under prolonged exposure to heat or fire. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)

![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)


![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)

![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)


![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)


